molecular formula C9H7ClO B13028080 5-Chloro-2-vinylbenzaldehyde

5-Chloro-2-vinylbenzaldehyde

Cat. No.: B13028080
M. Wt: 166.60 g/mol
InChI Key: KBGONYHRPOVZMI-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxybenzaldehyde (CAS 635-93-8), also known as 5-chlorosalicylaldehyde, is a chlorinated aromatic aldehyde with the molecular formula C₇H₅ClO₂ (molecular weight: 156.57 g/mol) . Its structure features a hydroxyl group (-OH) at the ortho position and an aldehyde (-CHO) group at the para position relative to the chlorine substituent on the benzene ring. This compound is widely utilized as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination complexes due to its dual functional groups, which enable diverse reactivity patterns .

Properties

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

5-chloro-2-ethenylbenzaldehyde

InChI

InChI=1S/C9H7ClO/c1-2-7-3-4-9(10)5-8(7)6-11/h2-6H,1H2

InChI Key

KBGONYHRPOVZMI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=C1)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-vinylbenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation of 5-chlorobenzaldehyde with acetone under basic conditions, followed by a dehydration step to introduce the vinyl group. Another method involves the Suzuki-Miyaura coupling of 5-chloro-2-bromobenzaldehyde with vinylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The Claisen-Schmidt condensation and Suzuki-Miyaura coupling are both scalable processes that can be adapted for industrial use. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-vinylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 5-Chloro-2-vinylbenzoic acid.

    Reduction: 5-Chloro-2-vinylbenzyl alcohol.

    Substitution: 5-Methoxy-2-vinylbenzaldehyde (when using sodium methoxide).

Scientific Research Applications

5-Chloro-2-vinylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: It can be used as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with therapeutic properties.

    Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 5-Chloro-2-vinylbenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
5-Chloro-2-hydroxybenzaldehyde -OH (2), -Cl (5), -CHO (1) C₇H₅ClO₂ 156.57 635-93-8 High acidity (pKa ~5.96); pharmaceutical synthesis
5-Chloro-2-methoxybenzaldehyde -OCH₃ (2), -Cl (5), -CHO (1) C₈H₇ClO₂ 170.59 7035-09-8 Increased lipophilicity; reduced hydrogen bonding
5-Chloro-2-trifluoromethylbenzaldehyde -CF₃ (2), -Cl (5), -CHO (1) C₈H₄ClF₃O 208.57 N/A* Enhanced electron-withdrawing effects; agrochemical precursors
5-Chloro-2-(phenylethynyl)benzaldehyde -C≡CPh (2), -Cl (5), -CHO (1) C₁₅H₉ClO 240.69 1186603-47-3 Alkyne functionality for click chemistry; fluorescent probes
5-Chloro-2-hydroxy-3-methylbenzaldehyde -OH (2), -CH₃ (3), -Cl (5), -CHO (1) C₈H₇ClO₂ 170.59 23602-63-3 Steric hindrance from methyl group; modified coordination chemistry

Reactivity and Functional Group Influence

  • Hydroxyl Group (-OH) : In 5-Chloro-2-hydroxybenzaldehyde, the -OH group enables hydrogen bonding and acidity (predicted pKa ~5.96 ), making it suitable for forming Schiff bases or metal complexes . In contrast, the methoxy (-OCH₃) derivative (5-Chloro-2-methoxybenzaldehyde) lacks acidic protons, reducing its participation in acid-catalyzed reactions but improving lipid solubility .
  • Trifluoromethyl (-CF₃) : The electron-withdrawing -CF₃ group in 5-Chloro-2-trifluoromethylbenzaldehyde enhances electrophilic substitution resistance while stabilizing intermediates in fluorinated drug synthesis .
  • Phenylethynyl (-C≡CPh) : The ethynyl group in 5-Chloro-2-(phenylethynyl)benzaldehyde facilitates click chemistry for bioconjugation or polymer synthesis .

Physical Properties

  • Boiling Points : Derivatives with bulkier substituents (e.g., -CF₃, -C≡CPh) exhibit higher predicted boiling points (~366°C for 5-(2-chloroacetyl)-2-hydroxybenzaldehyde ).
  • Acidity: The hydroxyl group in 5-Chloro-2-hydroxybenzaldehyde contributes to its lower pKa (~5.96) compared to non-hydroxylated analogs .

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